3,3-Difluoroazetidine
CAS No.: 288315-03-7; 288315-03-7 ; 679431-52-8
Cat. No.: VC5954061
Molecular Formula: C3H5F2N
Molecular Weight: 93.077
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 288315-03-7; 288315-03-7 ; 679431-52-8 |
---|---|
Molecular Formula | C3H5F2N |
Molecular Weight | 93.077 |
IUPAC Name | 3,3-difluoroazetidine |
Standard InChI | InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 |
Standard InChI Key | QUHVRXKSQHIZNV-UHFFFAOYSA-N |
SMILES | C1C(CN1)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3,3-Difluoroazetidine consists of a saturated four-membered ring comprising three carbon atoms and one nitrogen atom, with fluorine substituents at both 3-positions (Fig. 1). The compound’s SMILES notation (C1C(CN1)(F)F) and InChIKey (QUHVRXKSQHIZNV-UHFFFAOYSA-N) confirm its stereoelectronic configuration . The fluorine atoms induce electron-withdrawing effects, reducing the nitrogen’s electron density and increasing ring strain (27.7 kcal/mol in azetidine derivatives) . This strain enhances nucleophilic reactivity, making the compound a versatile intermediate in organic synthesis.
Table 1: Fundamental Properties of 3,3-Difluoroazetidine
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₅F₂N | |
Molecular Weight | 93.08 g/mol | |
CAS Number | 679431-52-8 | |
Boiling Point | Not reported | - |
Density | 1.32 g/cm³ (estimated) | |
LogP (Lipophilicity) | 0.89 (calculated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the hydrochloride derivative (CAS 288315-03-7) reveal a singlet at δ 4.8 ppm in the ¹H NMR spectrum, corresponding to the azetidine ring protons, while ¹⁹F NMR shows a resonance at -120 ppm, consistent with geminal difluoro substitution . Fourier-transform infrared (FT-IR) spectroscopy identifies N–H stretching vibrations at 3300 cm⁻¹ and C–F bonds at 1100 cm⁻¹ .
Synthesis and Reactivity
Synthetic Routes
Industrial synthesis typically involves fluorination of azetidine precursors using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). A recent optimized protocol employs ring-closing metathesis of 1,3-difluoroallylamine derivatives using Grubbs catalysts, achieving yields >75% . The hydrochloride form is obtained via HCl gas treatment in diethyl ether, producing a white crystalline solid with >97% purity .
Reaction Mechanisms
The strained azetidine ring undergoes rapid ring-opening reactions with nucleophiles. For example, treatment with sodium azide yields 3-azido-3-fluoroazetidine, a precursor for click chemistry applications . Fluorine substitution directs electrophilic aromatic substitution reactions to the nitrogen-adjacent carbon, enabling regioselective functionalization.
Applications in Advanced Materials
Bioimaging Dyes
3,3-Difluoroazetidine hydrochloride serves as a key precursor for rhodamine derivatives like JF646, which exhibits a 646 nm emission wavelength and 92% quantum yield in live-cell imaging . Fluorination red-shifts absorption maxima by 15–20 nm compared to non-fluorinated analogs, enabling multicolor super-resolution microscopy .
Table 2: Optical Properties of Azetidine-Derived Dyes
Dye | λₐbs (nm) | λₑₘ (nm) | Quantum Yield | Application |
---|---|---|---|---|
Rh-DFA | 550 | 570 | 0.85 | Mitochondrial tracking |
JF646 | 630 | 646 | 0.92 | STED microscopy |
Az-Fluor 488 | 490 | 510 | 0.78 | Flow cytometry |
Energetic Materials
Incorporating 3,3-difluoroazetidine into triazolyl polycyclic frameworks improves detonation velocity (D = 8.9 km/s) and thermal stability (Tdec >200°C) . Hirshfeld surface analysis reveals that fluorine atoms enhance crystal density (ρ = 1.85 g/cm³) by facilitating close-packing through C–F···H interactions .
Organic Electronics
The compound’s electron-deficient nitrogen lone pair lowers the HOMO energy (-6.2 eV) in azetidine-based hole-transport materials, increasing open-circuit voltage in perovskite solar cells to 1.12 V . In OLEDs, difluoroazetidine-containing emitters achieve Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.06) for deep-blue emission.
Recent Research Advancements
Catalytic Asymmetric Synthesis
A 2024 study demonstrated enantioselective [2+2] cycloaddition of fluorinated enamines, producing chiral 3,3-difluoroazetidines with 98% ee using a bisoxazoline-copper catalyst . This method enables scalable production of optically active building blocks for pharmaceutical applications.
Photodynamic Therapy
Conjugating the compound to chlorin e6 enhances singlet oxygen quantum yield (ΦΔ = 0.78) in cancer cell lines, achieving 95% HeLa cell death at 10 J/cm² irradiation (650 nm). The azetidine moiety improves cellular uptake by 3-fold compared to carboxylated analogs.
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